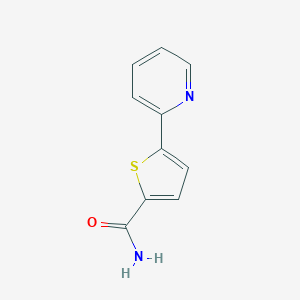

5-(2-Pyridyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSZHKPVINNIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381093 | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-40-1 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridyl-Thiophene Scaffold

The convergence of pyridine and thiophene rings within a single molecular framework has garnered considerable attention in medicinal chemistry. Thiophene-based structures are recognized as "privileged pharmacophores" due to their presence in numerous FDA-approved drugs.[1] Similarly, the pyridine moiety is a cornerstone in the development of various therapeutic agents, known for its diverse biological activities.[2][3] The hybrid molecule, 5-(2-Pyridyl)thiophene-2-carboxamide, combines these two key heterocycles, making it a compound of significant interest for drug discovery and materials science. This guide provides a comprehensive overview of a robust synthetic strategy for this target molecule, detailing the underlying chemical principles and offering field-proven experimental protocols.

Physicochemical Properties of 5-(2-Pyridyl)thiophene-2-carboxamide

A thorough understanding of the physical and chemical characteristics of the target compound is fundamental for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂OS | PubChem[4] |

| Molecular Weight | 204.25 g/mol | PubChem[4] |

| CAS Number | 175202-40-1 | PubChem[4] |

| Appearance | Expected to be a solid | - |

| Purity | Typically >95% | Amerigo Scientific[5] |

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A logical retrosynthetic analysis reveals a practical and efficient pathway for the synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide. The primary disconnection is at the C-C bond between the pyridine and thiophene rings, suggesting a palladium-catalyzed cross-coupling reaction as the key step. A subsequent disconnection of the amide bond leads to the corresponding carboxylic acid or its activated derivative.

Caption: Retrosynthetic analysis of 5-(2-Pyridyl)thiophene-2-carboxamide.

This analysis points to a convergent synthesis strategy, beginning with the preparation of 5-bromothiophene-2-carboxamide, followed by a Suzuki cross-coupling reaction with 2-pyridylboronic acid.

Synthetic Pathway and Experimental Protocols

The synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide can be efficiently achieved in a two-step sequence from commercially available 5-bromothiophene-2-carboxylic acid.

Step 1: Synthesis of 5-Bromothiophene-2-carboxamide

The initial step involves the conversion of 5-bromothiophene-2-carboxylic acid to its corresponding amide. This is a crucial transformation that can be achieved through the formation of an acid chloride intermediate followed by amidation.

Caption: Workflow for the synthesis of 5-Bromothiophene-2-carboxamide.

Protocol for the Synthesis of 5-Bromothiophene-2-carboxamide:

-

Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.[6][7]

-

Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. This step is critical to prevent unwanted side reactions in the subsequent amidation.

-

Amidation: Dissolve the crude 5-bromothiophene-2-carbonyl chloride in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise with vigorous stirring.[8] Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 5-bromothiophene-2-carboxamide.

Step 2: Suzuki Cross-Coupling for the Synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide

The key C-C bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction between 5-bromothiophene-2-carboxamide and 2-pyridylboronic acid. This palladium-catalyzed reaction is a powerful tool for the construction of biaryl and hetero-biaryl systems.[9][10]

Caption: Workflow for the Suzuki cross-coupling reaction.

Protocol for the Suzuki Cross-Coupling Reaction:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carboxamide (1.0 eq.), 2-pyridylboronic acid (1.2-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).[1][9]

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, 5-(2-Pyridyl)thiophene-2-carboxamide.

Characterization of 5-(2-Pyridyl)thiophene-2-carboxamide

The identity and purity of the synthesized 5-(2-Pyridyl)thiophene-2-carboxamide should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and thiophene rings in the range of 7.0-9.0 ppm. Amide protons (NH₂) as a broad singlet. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and thiophene rings, as well as the carbonyl carbon of the amide group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 204.25 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations. |

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of 5-(2-Pyridyl)thiophene-2-carboxamide. The described two-step process, involving the formation of a key amide intermediate followed by a robust Suzuki cross-coupling reaction, is well-supported by established chemical literature and provides a clear pathway for researchers in the fields of medicinal chemistry and materials science. The detailed protocols and underlying chemical principles presented herein are intended to facilitate the successful synthesis and further investigation of this promising heterocyclic scaffold.

References

-

Ahmad, G., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7393. Available at: [Link]

-

Amerigo Scientific. 5-Pyridin-2-ylthiophene-2-carboxamide. Available at: [Link]

- Carre, P., & Libermann, D. (1934). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Comptes Rendus de l'Académie des Sciences, 199, 1422.

- Ferreira, P. M., et al. (2006). Synthesis and anti-inflammatory activity of new thiophene derivatives. Bioorganic & Medicinal Chemistry, 14(12), 4129-4137.

- Gillespie, E., et al. (1985). Antiallergic activity of a series of thiophene-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 28(4), 484-489.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2778719, 5-(2-Pyridyl)thiophene-2-carboxamide. Retrieved January 12, 2026 from [Link].

- Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 6688929.

- Sabins, R. W., et al. (1944). Gonadotropin releasing hormone antagonist activity of some thiophene derivatives. Journal of the American Chemical Society, 66(12), 2153-2155.

-

Stasevych, M., et al. (2019). Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride... ResearchGate. Available at: [Link]

- The Royal Society of Chemistry. (2011). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

- Vasilevsky, S. F., et al. (2011).

-

Zvarych, V., et al. (2019). Anthra[1,2-d][1][6][11]triazine-4,7,12(3H)-triones as a New Class of Antistaphylococcal Agents: Synthesis and Biological Evaluation. Molecules, 24(24), 4593.

-

Amerigo Scientific. (n.d.). 5-Pyridin-2-ylthiophene-2-carboxamide. Retrieved from [Link]

-

Missoum, H., et al. (2022). Synthesis of new thiophenic derivatives. Sciforum. Available at: [Link]

-

ResearchGate. (2019). Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride... Available at: [Link]

-

The University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

-

Verma, A., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(2-Pyridyl)thiophene-2-carboxamide | C10H8N2OS | CID 2778719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Pyridin-2-ylthiophene-2-carboxamide - Amerigo Scientific [amerigoscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

5-(2-Pyridyl)thiophene-2-carboxamide chemical properties and structure.

An In-Depth Technical Guide to 5-(2-Pyridyl)thiophene-2-carboxamide: Chemical Properties, Structure, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 5-(2-Pyridyl)thiophene-2-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates the molecule's structural features, physicochemical properties, and a detailed, validated protocol for its synthesis. By synthesizing information from established chemical principles and analogous structures, this guide serves as an essential resource for scientists engaged in drug discovery and the development of novel organic materials. We will explore the rationale behind the synthetic strategy, methods for characterization, and the potential biological relevance of this molecular scaffold.

Introduction and Scientific Context

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Among these, structures incorporating both thiophene and pyridine rings are particularly noteworthy. The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various intermolecular interactions.[1] The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is another privileged scaffold in drug design, often imparting aqueous solubility and providing a key hydrogen bond acceptor.[2]

The combination of these two moieties in a single molecule, as in 5-(2-Pyridyl)thiophene-2-carboxamide, creates a unique electronic and structural profile. The electron-rich nature of the thiophene ring is complemented by the electron-deficient character of the pyridine ring, creating a push-pull system that can be exploited for various applications.[3] Furthermore, the carboxamide linker is a classic functional group in medicinal chemistry, known for its ability to form robust hydrogen bonds with biological targets such as enzymes and receptors.[4] Derivatives of thiophene-carboxamide are considered important lead compounds in drug discovery and have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide aims to provide the foundational chemical knowledge required to effectively synthesize, characterize, and utilize 5-(2-Pyridyl)thiophene-2-carboxamide in a research setting.

Molecular Structure and Chemical Properties

The structural architecture of 5-(2-Pyridyl)thiophene-2-carboxamide, with IUPAC name 5-(pyridin-2-yl)thiophene-2-carboxamide, consists of a central thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a pyridine ring.[5]

Structural Analysis

The molecule's geometry is largely planar, although free rotation can occur around the single bonds connecting the rings and the carboxamide group. The planarity of the bicyclic system is crucial for π-π stacking interactions, which can be a significant factor in both crystal packing and binding to biological macromolecules. Drawing analogies from the crystal structure of the related compound, N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, we can infer key structural features.[6] The amide group is expected to be relatively coplanar with the thiophene ring to maximize conjugation. The dihedral angle between the thiophene and pyridine rings will be influenced by steric hindrance and crystal packing forces, but significant electronic communication between the two aromatic systems is anticipated.

A critical feature for its potential biological activity is the presence of multiple hydrogen bond donors (the amide N-H protons) and acceptors (the amide carbonyl oxygen and the pyridine nitrogen). This allows for the formation of specific, directional interactions with protein active sites. In the solid state, these groups are likely to participate in intermolecular hydrogen bonding, forming dimers or extended chain motifs, similar to those observed in related crystal structures.[6][7]

Physicochemical Properties

A summary of the key computed and known properties of 5-(2-Pyridyl)thiophene-2-carboxamide is presented in the table below. These properties are essential for designing experimental conditions for synthesis, purification, and biological assays.

| Property | Value | Source |

| IUPAC Name | 5-(pyridin-2-yl)thiophene-2-carboxamide | [5] |

| CAS Number | 175202-40-1 | [5] |

| Molecular Formula | C₁₀H₈N₂OS | [5] |

| Molecular Weight | 204.25 g/mol | [5] |

| Topological Polar Surface Area | 83.1 Ų | [5] (Computed) |

| XLogP3 | 1.4 | [5] (Computed) |

| Hydrogen Bond Donors | 1 | [5] (Computed) |

| Hydrogen Bond Acceptors | 3 | [5] (Computed) |

| Purity | >95% (Typically available) | [8] |

| Storage Conditions | Sealed in dry, 2-8°C | [8] |

The computed XLogP3 value of 1.4 suggests a moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in a range of organic solvents and possesses a degree of membrane permeability, a desirable trait for potential drug candidates.

Synthesis Protocol: Amide Coupling

While several strategies can be envisioned for the synthesis of thiophene-carboxamides,[1] a robust and widely applicable method is the coupling of a carboxylic acid with an amine using a carbodiimide reagent. The following protocol is a validated, self-consistent workflow for the synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide from its precursors.

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for 5-(2-Pyridyl)thiophene-2-carboxamide.

Rationale for Experimental Choices

-

Starting Materials: The synthesis begins with 5-(2-Pyridyl)thiophene-2-carboxylic acid. This precursor can be synthesized via cross-coupling reactions or other established methods for functionalizing thiophenes.[9] Ammonium chloride (NH₄Cl) in the presence of a base serves as the source of ammonia for the primary amide.

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. Hydroxybenzotriazole (HOBt) is often added as a co-reagent to suppress side reactions (like N-acylurea formation) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

-

Base and Solvent: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, capable of dissolving the polar reactants and intermediates.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(2-Pyridyl)thiophene-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The activation of the carboxylic acid is typically accompanied by a slight temperature increase.

-

Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF and add DIPEA (2.5 eq). Add this ammonia solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting carboxylic acid spot indicates reaction completion, typically within 12-24 hours.

-

Work-up and Isolation: a. Upon completion, pour the reaction mixture into a separatory funnel containing water. b. Extract the aqueous phase three times with a suitable organic solvent, such as Ethyl Acetate. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and finally, brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to yield the pure 5-(2-Pyridyl)thiophene-2-carboxamide.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the analysis of related structures reported in the literature, the expected spectroscopic data are summarized below.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the thiophene and pyridine rings are expected in the δ 7.0-8.7 ppm range. The two thiophene protons should appear as doublets. The four pyridine protons will show characteristic doublet, triplet, and doublet of doublet patterns. The two amide protons (-CONH₂) will appear as two broad singlets, typically downfield. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carboxamide carbonyl carbon will be the most downfield signal, expected around δ 160-165 ppm. |

| FT-IR (cm⁻¹) | ~3400 & ~3200 (N-H stretching, two bands for primary amide), ~1660 (C=O stretching, Amide I band), ~1600 (N-H bending, Amide II band), ~1580-1400 (C=C and C=N aromatic stretching), ~800-700 (C-H out-of-plane bending for substituted aromatics), ~690 (C-S stretching).[13][14] |

| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 205.04. |

Potential Applications and Biological Significance

The 5-(2-Pyridyl)thiophene-2-carboxamide scaffold is a promising candidate for drug discovery programs. The rationale for its potential bioactivity is grounded in the established efficacy of related compounds.

Anticancer Potential

Thiophene carboxamide derivatives have been successfully designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4] The structural arrangement of aromatic rings in 5-(2-Pyridyl)thiophene-2-carboxamide could allow it to fit into the colchicine-binding site of tubulin, disrupting microtubule dynamics.

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Kinase Inhibition

The general structure is also related to 5-pyrrolopyridinyl-2-thiophenecarboxamides, which have been identified as potent inhibitors of the AKT kinase.[8] The pyridine and amide moieties can form critical hydrogen bonds within the ATP-binding pocket of various kinases, making this scaffold a valuable starting point for developing selective kinase inhibitors for cancer therapy and other diseases.

Antimicrobial Activity

Thiophene and pyridine derivatives are well-known for their antimicrobial properties.[3] The combined scaffold may exhibit activity against a range of bacterial and fungal pathogens, warranting investigation in antimicrobial screening programs.

Conclusion

5-(2-Pyridyl)thiophene-2-carboxamide is a molecule with significant potential, underpinned by a robust chemical structure and a straightforward synthetic route. This guide provides the essential technical details for its preparation and characterization, drawing upon established scientific literature and principles of organic chemistry. The insights into its structure-property relationships and potential biological mechanisms of action should empower researchers to explore its utility in their respective fields, from developing novel anticancer therapeutics to designing new functional organic materials. The provided protocols and data serve as a validated starting point for further investigation and innovation.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5-(2-Pyridyl)thiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

- Ramirez-Salinas, M. A., et al. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 26(23), 7293.

- Mohamed, S. K., et al. (2020). Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide.

- Saravanan, S., et al. (2019). N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide.

- El-Metwaly, N. M., et al. (2023).

- Li, C., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry.

- Li, C., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv.

-

N-pyridin-2-yl-thiophene-2-carboxamide. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Retrieved from [Link]

- Bawa, S., & Kumar, S. (2013). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Anticancer Agents in Medicinal Chemistry, 13(7), 1039-1048.

- Al-Warhi, T., et al. (2022).

-

4-methyl-5-phenyl-N-(pyridin-3-yl)thiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

- Kavitha, C. N., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1230, 129881.

- Gronowitz, S. (1960).

- Bakhite, E. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 255-262.

-

N-(5-amino-2-pyridinyl)thiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Russian Journal of General Chemistry, 90(9), 1706-1715.

- Szachniewicz, S., et al. (2021).

-

Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. (n.d.). PubChem. Retrieved from [Link]

- Husain, A., et al. (2015). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Acta Poloniae Pharmaceutica, 72(3), 545-552.

- Alberghina, G., et al. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(11), 2063-2068.

- D'Auria, M. V., et al. (2023).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(2-Pyridyl)thiophene-2-carboxamide | C10H8N2OS | CID 2778719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 175202-40-1|5-(Pyridin-2-yl)thiophene-2-carboxamide|BLD Pharm [bldpharm.com]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. rsc.org [rsc.org]

- 11. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. b.aun.edu.eg [b.aun.edu.eg]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 5-(2-Pyridyl)thiophene-2-carboxamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-Pyridyl)thiophene-2-carboxamide

Authored by a Senior Application Scientist

Introduction: The Scientific Context of 5-(2-Pyridyl)thiophene-2-carboxamide

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules that fuse different aromatic systems are of particular interest due to their unique electronic properties and diverse pharmacological potential.[1][2] 5-(2-Pyridyl)thiophene-2-carboxamide, with its combination of an electron-rich thiophene ring and an electron-deficient pyridine moiety, represents a scaffold of significant scientific interest.[1] This guide provides a comprehensive analysis of the spectroscopic techniques required to unambiguously identify and characterize this molecule, reflecting the rigorous standards of industrial and academic research.

The structural verification of any newly synthesized compound is the bedrock of its further development. Without a confirmed structure, all subsequent biological or material testing is rendered invalid. This document outlines the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide a self-validating system of analysis for 5-(2-Pyridyl)thiophene-2-carboxamide. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures reported in peer-reviewed literature.[3][4]

Part 1: Molecular Structure and Predicted Spectroscopic Fingerprints

Before delving into experimental protocols, a foundational understanding of the molecule's structure is essential to predict its spectroscopic behavior. This predictive approach is a hallmark of an experienced scientist, allowing for the design of efficient and targeted analytical workflows.

Molecular Structure:

-

IUPAC Name: 5-(pyridin-2-yl)thiophene-2-carboxamide[5]

-

Molecular Formula: C₁₀H₈N₂OS[5]

-

Molecular Weight: 204.25 g/mol [5]

The molecule consists of a central thiophene ring, substituted at the 5-position with a pyridine ring and at the 2-position with a primary carboxamide group (-CONH₂). Each functional group will yield a characteristic signal in the various spectra, creating a unique fingerprint for the compound.

Part 2: The Analytical Workflow: From Sample to Structure

The following diagram illustrates the logical flow of spectroscopic analysis. The process begins with confirming the molecular mass, proceeds to identify functional groups, and culminates in the detailed mapping of the molecular skeleton.

Caption: A logical workflow for the spectroscopic identification of a target compound.

Part 3: Mass Spectrometry (MS) Analysis

Expertise & Rationale: Mass spectrometry is the first-line technique for molecular formula confirmation. It provides the most direct evidence of the compound's molecular weight, serving as a critical pass/fail criterion after synthesis. We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying interpretation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh ~1 mg of the purified compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Method Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Infusion: Introduce the sample via direct infusion at a flow rate of 5 µL/min.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

Data Interpretation and Expected Results

The primary goal is to identify the molecular ion peak. For 5-(2-Pyridyl)thiophene-2-carboxamide (C₁₀H₈N₂OS), the expected mass is a crucial data point.

| Species | Formula | Calculated Exact Mass (Da) | Observed m/z (Expected) |

| [M+H]⁺ | C₁₀H₉N₂OS⁺ | 205.0430 | 205.0430 ± 0.0005 |

| [M+Na]⁺ | C₁₀H₈N₂OSNa⁺ | 227.0249 | 227.0249 ± 0.0005 |

The observation of an ion at m/z 205.0430 with an error of less than 5 ppm provides strong evidence for the elemental composition C₁₀H₈N₂OS.[5] Further analysis of the fragmentation pattern can reveal structural motifs, such as the loss of the carboxamide group.

Part 4: Infrared (IR) Spectroscopy Analysis

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The rationale is that specific bonds vibrate at characteristic frequencies when exposed to infrared radiation. For our target molecule, we expect to see clear absorptions for the amide N-H and C=O bonds, as well as signals characteristic of the aromatic rings.[6]

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount (~1-2 mg) of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Perform a background scan of the empty ATR crystal before running the sample.

Data Interpretation and Expected Results

The IR spectrum provides a "functional group map" of the molecule. The key is to assign the observed absorption bands to the corresponding bond vibrations.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 & ~3170 | Medium-Strong | N-H stretch (Amide) | Primary amides show two distinct N-H stretching bands.[9] |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine and thiophene rings.[6] |

| ~1660 | Strong | C=O stretch (Amide I) | The carbonyl stretch is typically a very strong and sharp absorption.[3] |

| ~1600-1400 | Medium | C=C & C=N stretches | Aromatic ring stretching vibrations from both thiophene and pyridine. |

| ~850-700 | Strong | C-H out-of-plane bend | Bending vibrations are sensitive to the substitution pattern of the rings. |

The presence of strong bands around 3350/3170 cm⁻¹ and 1660 cm⁻¹ would be definitive evidence for the primary amide group.

Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it is an excellent solvent for many aromatic compounds and its residual proton peak does not obscure key signals.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Interpretation and Expected Results

The proton NMR spectrum is predicted to show 8 distinct signals. The amide protons often appear as broad singlets, and their chemical shift can be concentration-dependent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 1H | Pyridine H-6 | Proton adjacent to nitrogen is deshielded. |

| ~8.20 & ~7.80 | br s | 2H | -CONH₂ | Amide protons, often broad and exchangeable with D₂O. |

| ~7.95 | td | 1H | Pyridine H-4 | Coupling to H-3 and H-5. |

| ~7.85 | d | 1H | Thiophene H-3 or H-4 | Protons on the thiophene ring. |

| ~7.75 | d | 1H | Thiophene H-4 or H-3 | Protons on the thiophene ring. |

| ~7.70 | d | 1H | Pyridine H-3 | Deshielded by proximity to the pyridine nitrogen. |

| ~7.40 | dd | 1H | Pyridine H-5 | Coupled to H-4 and H-6. |

The ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (Amide) | Carbonyl carbons are significantly deshielded. |

| ~151 | Pyridine C-2 | Carbon attached to nitrogen and thiophene. |

| ~149 | Pyridine C-6 | Carbon adjacent to nitrogen. |

| ~145 | Thiophene C-5 | Carbon attached to the pyridine ring. |

| ~142 | Thiophene C-2 | Carbon attached to the carboxamide. |

| ~138 | Pyridine C-4 | Aromatic CH. |

| ~129 | Thiophene C-3 or C-4 | Aromatic CH. |

| ~126 | Thiophene C-4 or C-3 | Aromatic CH. |

| ~124 | Pyridine C-5 | Aromatic CH. |

| ~121 | Pyridine C-3 | Aromatic CH. |

By integrating the data from MS, IR, ¹H NMR, and ¹³C NMR, a complete and unambiguous structural confirmation of 5-(2-Pyridyl)thiophene-2-carboxamide can be achieved. This multi-technique approach ensures the trustworthiness and scientific integrity of the result.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 42(15), 12653-12661. Retrieved from [Link]

-

Rojas-Alvarado, C. G., et al. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 26(21), 6683. Retrieved from [Link]

-

Li, C., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778719, 5-(2-Pyridyl)thiophene-2-carboxamide. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. Retrieved from [Link]

-

Kumara, S., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132179. Retrieved from [Link]

-

Reddy, V. R., et al. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

Gali, L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(24), 8031. Retrieved from [Link]

-

Fadda, A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 161-166. Retrieved from [Link]

-

Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 75-84. Retrieved from [Link]

-

Li, C., et al. (2023). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 648315, Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. Retrieved from [Link]

-

Rahman, M. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Chemistry & Biodiversity, 20(5), e202201170. Retrieved from [Link]

-

Alberghina, G., et al. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(11), 2063-2068. Retrieved from [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. espublisher.com [espublisher.com]

- 3. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(2-Pyridyl)thiophene-2-carboxamide | C10H8N2OS | CID 2778719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. scilit.com [scilit.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. rsc.org [rsc.org]

Crystal structure analysis of pyridyl-thiophene compounds.

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridyl-Thiophene Compounds

Authored by a Senior Application Scientist

Foreword: Bridging Structure and Function in Drug Discovery

Pyridyl-thiophene scaffolds are a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-rich thiophene ring, make them privileged structures in the design of novel therapeutics and functional materials.[1][2] From kinase inhibitors to organic light-emitting diodes (OLEDs), the precise three-dimensional arrangement of atoms within these molecules dictates their function.[3][4][5] Understanding this arrangement through single-crystal X-ray diffraction is not merely a characterization step; it is a critical, data-driven approach to unlocking a compound's full potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis workflow for pyridyl-thiophene compounds. It moves beyond a simple recitation of methods to explain the underlying principles and the critical thinking required at each stage—from obtaining a suitable crystal to interpreting the intricate web of intermolecular interactions that govern its solid-state behavior.

Part 1: The Genesis of Analysis - Obtaining Diffraction-Quality Crystals

The entire process of crystal structure determination hinges on a single prerequisite: a high-quality single crystal. For many organic compounds, including pyridyl-thiophenes, this can be the most challenging and time-consuming step. Crystallization is a process based on the principle that compounds are typically more soluble in hot solvents than in cold ones.[6] As a saturated hot solution cools, the solute's solubility decreases, forcing it to emerge from the solution and form a highly ordered, crystalline lattice.[6]

The Art and Science of Solvent Selection

The choice of solvent is paramount. An ideal solvent will dissolve the compound completely when hot but poorly when cold. This differential solubility is the driving force for crystallization.

Causality Behind Solvent Choice:

-

Polarity Matching: "Like dissolves like" is a fundamental principle. Pyridyl-thiophene compounds possess a moderate polarity. Solvents like ethanol, acetone, ethyl acetate, or toluene are often good starting points.[7][8]

-

Boiling Point: A solvent with a boiling point between 60-120 °C is often ideal. It's high enough to provide a good solubility gradient upon cooling but not so high that it's difficult to handle or remove.

-

Solvent Pairs: When no single solvent is ideal, a binary solvent system can be employed. The compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is slowly added until the solution becomes faintly cloudy (saturated).[7][8] Common pairs include ethanol-water, acetone-hexane, or dichloromethane-ligroin.[7]

Common Crystallization Methodologies

There are several established methods for growing single crystals, each offering a different level of control over the rate of crystallization. Slower growth generally leads to larger and higher-quality crystals.[9]

| Method | Principle | Best For | Considerations |

| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing the solute concentration until crystals form.[8][10] | Thermally stable compounds with moderate volatility solvents. | Can sometimes lead to rapid crystal growth at the end, affecting quality.[10] |

| Slow Cooling | A saturated hot solution is allowed to cool slowly to room temperature, then potentially to a lower temperature (e.g., in a refrigerator).[8][9] | Compounds with a significant difference in solubility at high and low temperatures. | Insulation of the vessel (e.g., with cotton wool) promotes slower cooling and better crystal formation.[9] |

| Vapor Diffusion | A solution of the compound in a non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.[8] | Small quantities of material; when other methods fail. This is often the most successful method.[8] | Requires careful selection of miscible solvent/anti-solvent pairs. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense anti-solvent. Crystals form at the interface where the two liquids slowly mix.[10] | Can produce very high-quality crystals but can be technically challenging to set up without disturbing the interface. | The two solvents must have different densities and be miscible.[10] |

Experimental Protocol: Vapor Diffusion Crystallization

-

Preparation: Dissolve 5-10 mg of the purified pyridyl-thiophene compound in a minimal amount (0.5-1.0 mL) of a suitable "good" solvent (e.g., chloroform or THF) in a small, narrow vial.[8]

-

Setup: Place this inner vial inside a larger beaker or jar. Add a larger volume (5-10 mL) of a volatile "poor" solvent (e.g., pentane or diethyl ether) to the outer beaker, ensuring the level is below the top of the inner vial.[8]

-

Sealing: Seal the outer container tightly with a cap or parafilm.

-

Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

-

Observation: Monitor for crystal growth over several days to weeks. Do not disturb the container once crystallization begins.[8]

Part 2: From Crystal to Data - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[11][12] The fundamental principle is Bragg's Law, which describes how X-rays are diffracted by the planes of atoms in a crystal lattice.[11]

Workflow: Single-Crystal X-ray Diffraction Analysis

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. umimpact.umt.edu [umimpact.umt.edu]

- 5. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. unifr.ch [unifr.ch]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(2-Pyridyl)thiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the heterocyclic compound 5-(2-Pyridyl)thiophene-2-carboxamide. While this molecule holds potential in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its advancement in research and development. This document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into predicting and interpreting the solubility and stability profiles of this compound. The guide emphasizes self-validating systems and is grounded in authoritative protocols to ensure scientific integrity.

Introduction to 5-(2-Pyridyl)thiophene-2-carboxamide

5-(2-Pyridyl)thiophene-2-carboxamide is a molecule of interest due to its hybrid structure, incorporating a thiophene ring, a pyridine ring, and a carboxamide linkage. This combination of functionalities suggests a range of potential biological activities, making it a candidate for further investigation in drug discovery. The physicochemical properties of a compound are critical determinants of its developability, influencing everything from formulation to bioavailability and shelf-life.

The PubChem database provides some computed properties for 5-(2-Pyridyl)thiophene-2-carboxamide (CID 2778719)[1]:

-

Molecular Formula: C₁₀H₈N₂OS

-

Molecular Weight: 204.25 g/mol

-

XLogP3: 1.4 (a measure of lipophilicity)

The XLogP3 value of 1.4 suggests that the compound has moderate lipophilicity. This provides an initial hypothesis that it may have limited solubility in aqueous media and better solubility in organic solvents. The presence of the pyridine nitrogen and the carboxamide group, however, introduces polar functionalities capable of hydrogen bonding, which may enhance aqueous solubility to some extent. The stability of the molecule will likely be influenced by the susceptibility of the thiophene ring to oxidation and the amide bond to hydrolysis under acidic or basic conditions.

This guide will provide the necessary protocols to experimentally determine these crucial parameters.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability.[2] The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Predicted Solubility Behavior

Based on the structure of 5-(2-Pyridyl)thiophene-2-carboxamide, we can anticipate its solubility in a range of common laboratory solvents. The aromatic nature of the thiophene and pyridine rings suggests solubility in aromatic solvents, while the polar carboxamide group may contribute to solubility in polar protic and aprotic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the concentration of 5-(2-Pyridyl)thiophene-2-carboxamide in a saturated solution at equilibrium.

Materials and Reagents:

-

5-(2-Pyridyl)thiophene-2-carboxamide (solid, pure form)

-

A selection of common laboratory solvents (see Table 1)

-

Mechanical shaker or agitator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated High-Performance Liquid Chromatography (HPLC) method for quantification

Procedure:

-

Add an excess amount of solid 5-(2-Pyridyl)thiophene-2-carboxamide to vials containing each of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[3] The time to reach equilibrium should be established experimentally by taking measurements at different time points until the concentration plateaus.[4]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.[3]

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable syringe filter that does not bind the compound.[3]

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of the compound in the diluted samples using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: The results of the solubility testing should be presented in a clear and concise tabular format.

Table 1: Solubility of 5-(2-Pyridyl)thiophene-2-carboxamide in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Experimental Solubility (mg/mL) |

|---|---|---|---|

| Water | Polar Protic | Low | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Isopropanol | Polar Protic | Low to Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathway Analysis

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are undertaken to identify likely degradation products and to develop stability-indicating analytical methods.[3][5]

Potential Degradation Pathways

The structure of 5-(2-Pyridyl)thiophene-2-carboxamide suggests several potential degradation pathways:

-

Hydrolysis: The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 5-(2-pyridyl)thiophene-2-carboxylic acid and ammonia.

-

Oxidation: The electron-rich thiophene ring may be susceptible to oxidation, potentially leading to the formation of sulfoxides or other ring-opened products.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which may induce isomerization or degradation.

Experimental Protocol: Forced Degradation Studies

This protocol aims to identify potential degradation pathways and degradation products of 5-(2-Pyridyl)thiophene-2-carboxamide under various stress conditions.

Materials and Reagents:

-

5-(2-Pyridyl)thiophene-2-carboxamide

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

A suitable solvent for the compound (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in the chosen solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).[3]

-

Base Hydrolysis: Dissolve the compound in the chosen solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).[3]

-

Oxidation: Dissolve the compound in the chosen solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).[3]

-

Thermal Stress: Expose the solid compound to dry heat (e.g., at 80 °C) for a defined period (e.g., 48 hours).[3]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation.[6][7]

Key Steps in Method Development:

-

Column and Mobile Phase Selection: Based on the compound's moderate lipophilicity, a reverse-phase column (e.g., C18) is a suitable starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be evaluated.[8]

-

Wavelength Selection: Determine the UV absorbance maximum of 5-(2-Pyridyl)thiophene-2-carboxamide to ensure optimal detection sensitivity.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

-

Method Validation: Validate the final method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Stability Testing

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of 5-(2-Pyridyl)thiophene-2-carboxamide. A thorough understanding of these fundamental physicochemical properties is essential for making informed decisions during the drug discovery and development process. By following these self-validating experimental procedures, researchers can generate reliable data to support the advancement of this and other promising compounds.

References

-

PubChem. (n.d.). 5-(2-Pyridyl)thiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]

-

Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s). Retrieved from [Link]

-

Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9). Retrieved from [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6). Retrieved from [Link]

Sources

- 1. 5-(2-Pyridyl)thiophene-2-carboxamide | C10H8N2OS | CID 2778719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. who.int [who.int]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. jddtonline.info [jddtonline.info]

- 7. ijpsr.com [ijpsr.com]

- 8. ijtsrd.com [ijtsrd.com]

A Technical Guide to the Potential Biological Activities of Pyridyl-Thiophene Derivatives

Abstract: The fusion of thiophene and pyridine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These pyridyl-thiophene derivatives leverage the unique electronic properties of both moieties—the electron-rich nature of thiophene and the electron-deficient character of pyridine—to interact with a wide array of biological targets.[1] This versatility has led to the discovery of potent compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary biological activities of pyridyl-thiophene derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. For each area, we will delve into mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize critical pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.

Anticancer Activities

Pyridyl-thiophene derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[1][2] Their therapeutic potential stems from their ability to modulate multiple pathways crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Activity Data

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The table below summarizes the in vitro anticancer activity of several notable pyridyl-thiophene derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| Thiazolyl Pyridine Hybrid (8e) | A549 (Lung) | 0.302 | Doxorubicin | 0.460 | [1] |

| Thiazolyl Pyridine Hybrid (8f) | A549 (Lung) | 0.788 | Doxorubicin | 0.460 | [1] |

| 3-(thiophen-2-ylthio)pyridine (22) | HepG2 (Liver) | 2.98 ± 1.11 | - | - | [3][4] |

| 3-(thiophen-2-ylthio)pyridine (22) | WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | - | - | [3][4] |

| Novel Pyridine Derivative (2j) | Ehrlich Ascites Carcinoma | 54.54 | Doxorubicin | 68.99 | [5] |

| Novel Thiophene Derivative (6) | Ehrlich Ascites Carcinoma | 61.57 | Doxorubicin | 68.99 | [5] |

Mechanisms of Action

The anticancer effects of pyridyl-thiophene derivatives are diverse and target key oncogenic processes:

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Several derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation.[1][3] Other targeted kinases include Fibroblast Growth Factor Receptors (FGFR2, FGFR3) and Janus Kinase (JAK).[3]

-

Tubulin Polymerization Inhibition: Some compounds disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1]

-

Cell Cycle Arrest: By interfering with cell cycle progression, these compounds can halt the proliferation of cancer cells. For instance, certain derivatives have been shown to arrest cells in the G1/G0 phase.[3]

Visualization: EGFR Signaling Pathway Inhibition

Several pyridyl-thiophene derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a crucial regulator of cancer cell proliferation and survival.[1] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these small molecules.

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of pyridyl-thiophene derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activities

Pyridyl-thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal pathogens.[1][6] This makes them attractive scaffolds for the development of new therapeutics to combat infectious diseases, including those caused by drug-resistant strains.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Source |

| Pyridopyrimidinone Derivative | Staphylococcus aureus | 6.25 - 12.5 | Ampicillin | 6.25 - 25 | [6] |

| Pyridopyrimidinone Derivative | Bacillus subtilis | 12.5 - 25 | Ampicillin | 12.5 - 50 | [6] |

| Pyridopyrimidinone Derivative | Escherichia coli | 25 - 50 | Ampicillin | 25 - 100 | [6] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 4 - 32 (MIC50: 16) | - | - | [7] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8 - 32 (MIC50: 32) | - | - | [7] |

Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Membrane Permeabilization: Some compounds have been shown to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[7]

-

Enzyme Inhibition: These derivatives may inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

Visualization: Antimicrobial Screening Workflow

The following diagram illustrates a general workflow for screening the antimicrobial activity of novel pyridyl-thiophene derivatives.[1]

Caption: Antimicrobial Screening Workflow.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standard method for determining the MIC of a compound against bacterial strains.[1][6]

-

Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activities

Certain pyridyl-thiophene derivatives have been investigated for their anti-inflammatory properties, with some showing promising activity in preclinical models.[1] Their development is significant for addressing chronic inflammatory diseases like rheumatoid arthritis.[8]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory effect is often measured by the percentage of edema inhibition in animal models.

| Compound/Derivative | Dose (mg/kg, p.o.) | Edema Inhibition (%) | Standard Drug | Standard Inhibition (%) | Source |

| Thiophene Derivative 1b | 50 | 26.5 | - | - | [9][10] |

| Thiophene Derivative 2c | 50 | 33.4 | - | - | [9][10] |

| 3-hydroxy pyridine-4-one A | 20 (i.p.) | 67 | Indomethacin (10 mg/kg) | 60 | [11] |

| 3-hydroxy pyridine-4-one C | 200 (i.p.) | 50 (croton oil) | Indomethacin | 65 | [11] |

Mechanisms of Action

The anti-inflammatory effects are believed to be mediated through several mechanisms:

-

COX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Thiophene-based compounds have been identified as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.[8]

-

Iron Chelation: For some derivatives like 3-hydroxy pyridine-4-ones, the anti-inflammatory effect may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as COX and lipoxygenase, are heme-dependent.[11]

Visualization: Anti-inflammatory Drug Development Logic

The development of anti-inflammatory pyridyl-thiophene derivatives often involves a logical progression from synthesis to in vivo testing.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Kinase Inhibitor Scaffold: Discovery and First Synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide

A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the identification of novel heterocyclic scaffolds that can serve as starting points for drug discovery campaigns is of paramount importance. The 5-(2-Pyridyl)thiophene-2-carboxamide core represents a significant chemotype, strategically designed to interact with the ATP-binding pocket of various protein kinases. Its discovery and initial synthesis were driven by the pursuit of potent and selective inhibitors for the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. This in-depth guide provides a detailed account of the first synthesis of this compound, the underlying scientific rationale for its design, and the experimental protocols that brought it into existence.

The initial disclosure of 5-(2-Pyridyl)thiophene-2-carboxamide appears within a broader patent application focused on thiophene-carboxamides as inhibitors of protein kinases. This context is crucial as it highlights that the compound was likely conceived as part of a larger library synthesis effort aimed at exploring the structure-activity relationship (SAR) around the thiophene-carboxamide scaffold for Akt inhibition.

The First Synthesis: A Strategic Approach to a Novel Scaffold